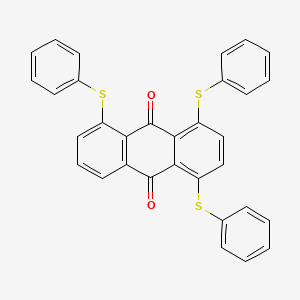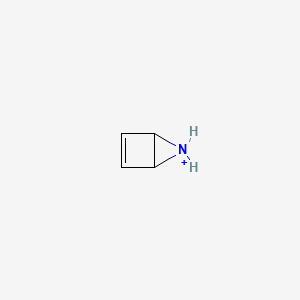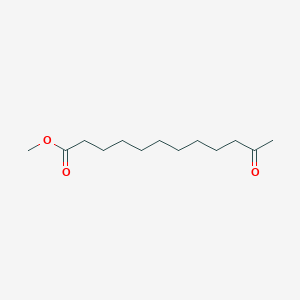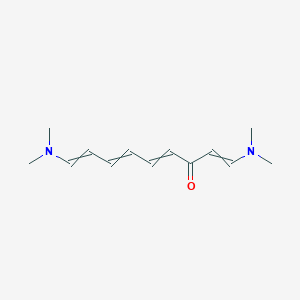
1,9-Bis(dimethylamino)nona-1,4,6,8-tetraen-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,9-Bis(dimethylamino)nona-1,4,6,8-tetraen-3-one: is a chemical compound known for its unique structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,9-Bis(dimethylamino)nona-1,4,6,8-tetraen-3-one typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the condensation of dimethylamine with a suitable aldehyde or ketone, followed by a series of reactions to introduce the double bonds and achieve the desired structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
1,9-Bis(dimethylamino)nona-1,4,6,8-tetraen-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of saturated or partially saturated derivatives.
Substitution: The dimethylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce different levels of hydrogenated compounds .
Scientific Research Applications
1,9-Bis(dimethylamino)nona-1,4,6,8-tetraen-3-one has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,9-Bis(dimethylamino)nona-1,4,6,8-tetraen-3-one involves its interaction with molecular targets through its reactive functional groups. The dimethylamino groups and double bonds play a crucial role in its reactivity, allowing it to participate in various chemical reactions and pathways .
Comparison with Similar Compounds
Similar Compounds
1,9-Diphenyl-1,3,6,8-nonatetraen-5-one: Similar in structure but with phenyl groups instead of dimethylamino groups.
2,5-Bis-[3-(4-dimethylamino-phenyl)-allylidene-cyclopentanone: Another compound with dimethylamino groups but different core structure.
Properties
CAS No. |
86093-81-4 |
|---|---|
Molecular Formula |
C13H20N2O |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
1,9-bis(dimethylamino)nona-1,4,6,8-tetraen-3-one |
InChI |
InChI=1S/C13H20N2O/c1-14(2)11-8-6-5-7-9-13(16)10-12-15(3)4/h5-12H,1-4H3 |
InChI Key |
WRKFEHMGXYJGKR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=CC=CC=CC(=O)C=CN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(2-Chloroethenesulfonyl)phenyl]acetamide](/img/structure/B14407678.png)
![2-[(Methanesulfinyl)methyl]-1-phenylbutane-1,3-dione](/img/structure/B14407686.png)
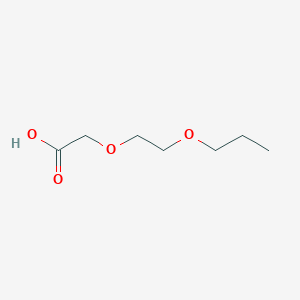
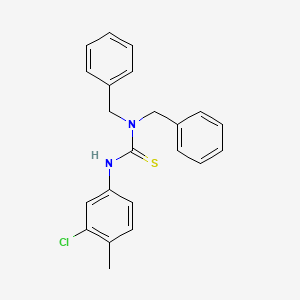
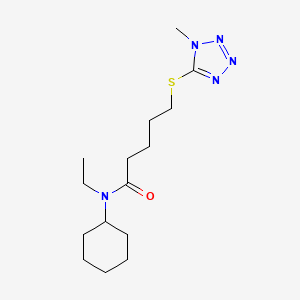
![1-[2-(Acetylsulfanyl)ethyl]-1,3-dimethylpiperidin-1-ium iodide](/img/structure/B14407714.png)
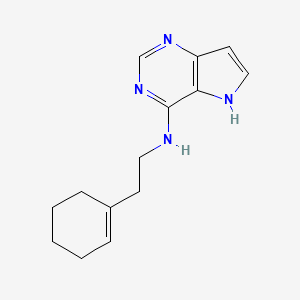
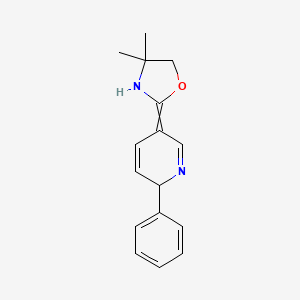
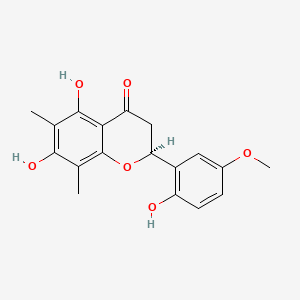
![(1S,3R)-5,10-Dimethoxy-1,3-dimethyl-3,4-dihydro-1H-naphtho[2,3-c]pyran](/img/structure/B14407735.png)
